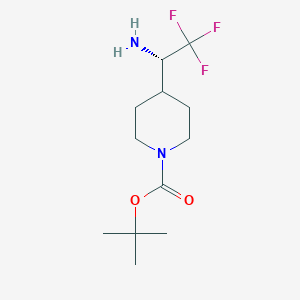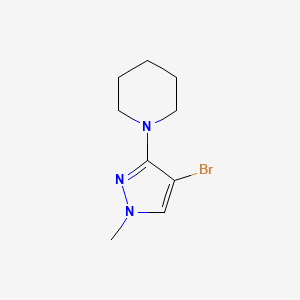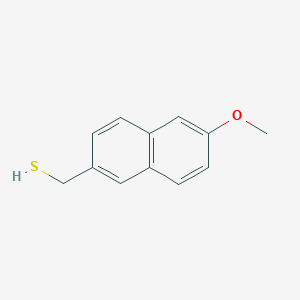![molecular formula C17H29NO4 B13334983 Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13334983.png)
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Compound: This involves the reaction of a suitable amine with a ketone to form the spiro structure.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.
Addition of the Ethoxy Group: This step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the isopropyl and ethoxy groups differentiates it from other spiro compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H29NO4 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
propan-2-yl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H29NO4/c1-4-21-15(19)6-5-14-11-17(12-14)7-9-18(10-8-17)16(20)22-13(2)3/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
WXTHSKNOTIZWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1CC2(C1)CCN(CC2)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine](/img/structure/B13334902.png)
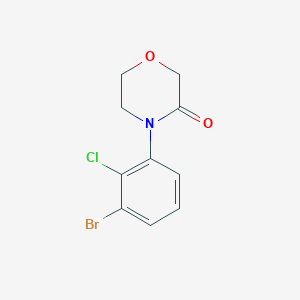

![7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
![6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13334930.png)

![2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13334940.png)
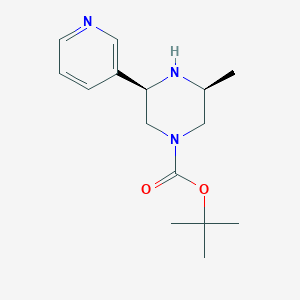
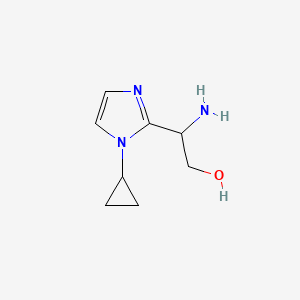
![1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13334957.png)
